molecular formula C12H12O3 B13175234 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13175234
M. Wt: 204.22 g/mol
InChI Key: DAOJUBAYNXYAES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.

    Indene Formation: The next step involves the formation of the indene structure through a series of cyclization reactions.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for the synthesis of various derivatives and for studying its biological activities .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-methoxy-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-15-7-3-2-6-4-9-10(8(6)5-7)11(9)12(13)14/h2-3,5,9-11H,4H2,1H3,(H,13,14)

InChI Key

DAOJUBAYNXYAES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3C2C3C(=O)O)C=C1

Origin of Product

United States

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